2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multiple steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-6-nitrophenol.
Etherification: 2-Chloro-6-nitrophenol is then reacted with 4-bromophenol in the presence of a base to form 2-[4-(2-chloro-6-nitrophenoxy)phenyl]phenol.
Esterification: The phenol derivative is esterified with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Pharmacology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Biochemistry: Used as a probe to study enzyme interactions and inhibition.
Industrial Chemistry:
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. It may also inhibit specific enzymes involved in inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific structural features, such as the presence of the nitrophenoxy and tetrahydroacridinecarboxylate groups
Properties
Molecular Formula |
C28H21ClN2O6 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C28H21ClN2O6/c29-21-8-5-11-24(31(34)35)27(21)37-18-14-12-17(13-15-18)25(32)16-36-28(33)26-19-6-1-3-9-22(19)30-23-10-4-2-7-20(23)26/h1,3,5-6,8-9,11-15H,2,4,7,10,16H2 |
InChI Key |
XLPDAVISCSMNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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